molecular formula CH5NO.ClH<br>CH6ClNO B1676412 O-Methylhydroxylamine hydrochloride CAS No. 593-56-6

O-Methylhydroxylamine hydrochloride

Cat. No.: B1676412
CAS No.: 593-56-6
M. Wt: 83.52 g/mol
InChI Key: XNXVOSBNFZWHBV-UHFFFAOYSA-N
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Description

Chemical Name: O-Methylhydroxylamine hydrochloride (MOX) Synonyms: Methoxylamine hydrochloride, Methoxyamine hydrochloride, CH₃ONH₂·HCl CAS No.: 593-56-6 Molecular Formula: CH₃ONH₂·HCl Molecular Weight: 83.52 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methylhydroxylamine hydrochloride can be synthesized through several methods:

    One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime:

    O-Alkylation of Hydroxylamine Derivatives: (CH3)2CNOCH3+H2O(CH3)2CO+H2NOCH3(CH₃)₂CNOCH₃ + H₂O → (CH₃)₂CO + H₂NOCH₃ (CH3​)2​CNOCH3​+H2​O→(CH3​)2​CO+H2​NOCH3​

    Another method involves the reaction of hydroxylamine sulfonates with methanol:

    Methanolysis of Hydroxylamine Sulfonates: H2NOSO3+CH3OHH2NOCH3+HSO4H₂NOSO₃⁻ + CH₃OH → H₂NOCH₃ + HSO₄⁻ H2​NOSO3−​+CH3​OH→H2​NOCH3​+HSO4−​

Industrial Production Methods: Industrial production of this compound often involves the following steps:

Chemical Reactions Analysis

O-Methylhydroxylamine hydrochloride undergoes various chemical reactions, including:

    Condensation Reactions: It condenses with ketones and aldehydes to form imines.

    Deprotonation by methyl lithium forms N-lithio derivatives, which can be further reacted with organolithium compounds to produce amines:

    Deprotonation and Alkylation: H2NOCH3+CH3LiLiHNOCH3+CH4H₂NOCH₃ + CH₃Li → LiHNOCH₃ + CH₄ H2​NOCH3​+CH3​Li→LiHNOCH3​+CH4​

    LiHNOCH3+RLiRNHLi+LiOCH3LiHNOCH₃ + RLi → RNHLi + LiOCH₃ LiHNOCH3​+RLi→RNHLi+LiOCH3​

    RNHLi+H2ORNH2+LiOHRNHLi + H₂O → RNH₂ + LiOH RNHLi+H2​O→RNH2​+LiOH

Common reagents and conditions used in these reactions include methyl lithium and organolithium compounds. Major products formed from these reactions are imines and amines .

Scientific Research Applications

Chemical Derivatization

O-Methylhydroxylamine hydrochloride is primarily used as a derivatization reagent in organic synthesis. It facilitates the conversion of carbonyl compounds (aldehydes and ketones) into their corresponding O-methyl oximes. This transformation is crucial for enhancing the detection sensitivity of these compounds during gas chromatography-mass spectrometry (GC-MS) analyses.

Key Applications:

  • Preparation of O-Methyl Oximes : The compound reacts with aldehydes and ketones to form stable O-methyl oximes, which can be analyzed more effectively using chromatographic techniques .
  • Improving Detection Sensitivity : In biological samples, methoxyamine enhances the sensitivity of opioid and steroid detection, making it valuable in forensic and clinical laboratories .

Medicinal Chemistry

This compound has potential therapeutic applications due to its ability to interact with biological macromolecules.

Notable Findings:

  • DNA Repair Mechanism : Methoxyamine has been shown to covalently bind to apurinic/apyrimidinic sites in DNA. This binding inhibits base excision repair (BER), potentially leading to increased DNA strand breaks and apoptosis, which may enhance the efficacy of certain chemotherapeutic agents .
  • Chemotherapeutic Adjuvant : Its properties suggest that methoxyamine could act as an adjuvant in cancer therapy by potentiating the effects of alkylating agents .

Synthesis and Reaction Mechanisms

The synthesis of O-methylhydroxylamine involves the methylation of hydroxylamine derivatives. Two primary methods are utilized:

  • O-Alkylation of Hydroxylamines : This involves the methylation of acetone oxime followed by hydrolysis .
  • Methanolysis of Hydroxylamine Sulfonates : Another method includes reacting hydroxylamine sulfonates with methanol .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of O-methylhydroxylamine in various applications:

StudyApplicationFindings
Kokko et al. (2020)DerivatizationDemonstrated the efficacy of methoxyamine for converting keto groups into stable derivatives for GC-MS analysis .
Liu et al. (2023)DNA RepairFound that methoxyamine enhances DNA damage response by inhibiting BER pathways, increasing susceptibility to chemotherapeutics .
ResearchGate Study (2019)Organic SynthesisIllustrated the utility of methoxyamine in synthesizing complex organic molecules through effective derivatization strategies .

Mechanism of Action

The mechanism of action of O-Methylhydroxylamine hydrochloride involves its ability to covalently bind to apurinic/apyrimidinic (AP) DNA damage sites, thereby inhibiting the base excision repair (BER) pathway. This inhibition leads to an increase in DNA strand breaks and apoptosis, which can potentiate the anti-tumor activity of alkylating agents. The compound disrupts the BER pathway, increasing the amount of cytotoxic adducts, resulting in cell death .

Comparison with Similar Compounds

Key Properties :

  • White crystalline solid, soluble in polar solvents (water, pyridine).
  • Reacts selectively with carbonyl groups to form stable methoximes, preventing sugar ring formation .

Structural and Functional Analogues

Compound Molecular Formula Key Features Applications
Hydroxylamine Hydrochloride NH₂OH·HCl No alkyl group; forms oximes without O-alkylation. General oxime synthesis, but prone to racemic E/Z isomer mixtures .
O-Ethylhydroxylamine Hydrochloride (EtOX) C₂H₅ONH₂·HCl Ethyl group enhances lipophilicity. Herbicides (e.g., phenoxone) and niche derivatization .
O-Benzylhydroxylamine Hydrochloride C₆H₅CH₂ONH₂·HCl Benzyl group improves stability in acidic conditions. Synthesis of fluoroquinolone antibiotics (e.g., levofloxacin derivatives) .
N,O-Dimethylhydroxylamine Hydrochloride CH₃NHOCH₃·HCl Methyl groups on both N and O; reduced nucleophilicity. Coproduced with MOX; limited reactivity in oxime formation .

Reactivity and Stereoselectivity

  • O-Methylhydroxylamine Hydrochloride: Forms E-isomers predominantly under liquid-assisted grinding (LAG) with ethanol or hexane . Higher stereoselectivity compared to hydroxylamine hydrochloride, which yields racemic E/Z mixtures (e.g., 56:44 ratio in dry grinding) .
  • Hydroxylamine Hydrochloride :
    • Requires external bases (e.g., NaOH) for nucleophile activation, unlike MOX, where the quinuclidine nitrogen can act as an intrinsic base .

Analytical Performance

Parameter O-Methylhydroxylamine HCl Hydroxylamine HCl
GC-MS Derivatization Prevents sugar ring formation; stabilizes aldehydes/ketones . Less effective for sugars; requires longer reaction times.
HPLC Detection Linear range: 10–400 µg/mL (242 nm, C18 column) . Requires alternative methods (e.g., titration) due to interference from free acids .

Research Findings and Case Studies

  • Mechanochemical Synthesis: MOX with quinuclidin-3-one under LAG (ethanol) achieves 100% E-isomer selectivity, outperforming dry grinding (56:44 E/Z) .
  • Pharmaceutical Derivatization : MOX-based methoximes enable precise quantification of N-acetylglucosamine in cell samples via GC-MS, with LODs as low as 0.19 ng/L .
  • Macromolecular Chemistry : MOX facilitates experimental phasing in crystallography through SHELX programs, aiding high-throughput protein structure determination .

Biological Activity

O-Methylhydroxylamine hydrochloride, commonly referred to as methoxyamine, is an organic compound with significant biological activity, particularly in the context of cancer treatment and DNA repair mechanisms. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : CH₆ClNO
  • Molecular Weight : 83.52 g/mol
  • CAS Number : 593-56-6
  • Melting Point : 149 °C

Methoxyamine is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group. It exists primarily as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions .

Methoxyamine's primary mechanism involves its interaction with DNA repair pathways. It covalently binds to apurinic/apyrimidinic (AP) sites in DNA, which are common lesions created by alkylating agents used in chemotherapy. By inhibiting the base excision repair (BER) pathway, methoxyamine increases the accumulation of DNA strand breaks, thereby enhancing the cytotoxic effects of certain chemotherapeutic agents .

Key Mechanisms:

  • Inhibition of Base Excision Repair : Methoxyamine stabilizes AP sites, preventing their repair and leading to increased cellular apoptosis.
  • Potentiation of Alkylating Agents : By disrupting DNA repair mechanisms, methoxyamine enhances the efficacy of alkylating agents like temozolomide, making tumor cells more susceptible to treatment .

Biological Activity and Therapeutic Applications

Methoxyamine has been investigated for various therapeutic applications due to its unique biological activity:

  • Cancer Treatment :
    • Methoxyamine has shown promise as an adjunct therapy in combination with alkylating agents to reverse drug resistance and enhance tumor sensitivity to radiation therapy .
    • It has been noted for increasing levels of key proteins such as p53 and retinoblastoma protein (pRB), which are crucial for cell cycle regulation and tumor suppression .
  • Biomarker Derivatization :
    • In metabolomics studies, methoxyamine is used for the derivatization of carbonyl compounds in plasma and urine samples. This application aids in the identification and quantification of metabolites relevant to various diseases .

Case Study 1: Enhancing Chemotherapy Efficacy

A study demonstrated that combining methoxyamine with temozolomide significantly increased apoptosis in glioblastoma cells compared to temozolomide alone. The mechanism was attributed to the inhibition of BER, leading to an accumulation of unrepaired DNA damage .

Case Study 2: Metabolomics Applications

In a metabolomics analysis involving urine samples from patients with interstitial cystitis, methoxyamine was utilized for the derivatization process. This approach facilitated the identification of novel biomarkers associated with disease states, highlighting its utility beyond cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescription
Cancer TherapyEnhances efficacy of alkylating agents; induces apoptosis
DNA Repair InhibitionStabilizes AP sites; inhibits base excision repair
Biomarker DerivatizationUsed in metabolomics for identifying metabolites

Table 2: Key Research Findings

Study ReferenceFindings
Methoxyamine increases apoptosis in glioblastoma cells when combined with temozolomide
Utilized in metabolomics for urine sample analysis; aids in biomarker identification

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing O-methylhydroxylamine hydrochloride in laboratory settings?

this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, oxime formation with hydroxylamine hydrochloride under alkaline conditions followed by chlorination or methylation steps is a common route . Key considerations include:

  • Solvent selection : Polar solvents like water or alcohols are preferred to stabilize ionic intermediates .
  • Reagent stoichiometry : Excess hydroxylamine hydrochloride ensures complete conversion of intermediates.
  • pH control : Alkaline conditions (pH ~8–10) optimize nucleophilic reactivity .
  • Purification : Recrystallization from ethanol or methanol yields high-purity crystals (melting point: 148–153°C) .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Handling : Use PPE (gloves, goggles) due to its irritant properties (R36/37/38) . Avoid inhalation and direct contact.
  • Storage : Keep in airtight containers under dry conditions, as the compound is hygroscopic. Store at room temperature away from oxidizing agents .
  • Disposal : Classify as a marine pollutant (UN3077) and follow hazardous waste protocols for environmentally hazardous substances .

Q. What analytical methods are recommended for assessing the purity of this compound?

  • Melting point analysis : Confirm purity using the reported range (148–153°C) .
  • Titration : Acid-base titration with standardized NaOH quantifies free HCl content.
  • Spectroscopy : FT-IR or NMR to verify structural integrity (e.g., absence of byproducts like N-methyl derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in derivatization efficiency when using this compound in GC/MS metabolomics?

Inconsistent derivatization (e.g., incomplete oxime formation) may arise from:

  • Moisture contamination : Ensure anhydrous conditions during reaction with MSTFA (silylation reagent) .
  • pH adjustments : Optimize to pH ~8.4 using NH4HCO3 buffer to activate nucleophilic oxime formation .
  • Reagent ratio : Use a 2:1 molar excess of this compound relative to carbonyl groups in metabolites .
    Method validation via spiked internal standards (e.g., heptadecanoic acid) is critical .

Q. What strategies mitigate side reactions during the synthesis of α,β-unsaturated oximes using this compound?

Side products like over-chlorinated derivatives can form under harsh conditions. Mitigation approaches include:

  • Temperature control : Maintain reactions below 40°C to prevent thermal decomposition .
  • Catalyst use : Add triethylamine (TEA) to scavenge HCl and stabilize intermediates .
  • Stepwise addition : Introduce chlorinating agents (e.g., Cl2 or PCl5) gradually to avoid excessive reactivity .

Q. How can retrosynthetic analysis improve the design of novel this compound derivatives?

AI-driven tools (e.g., Pistachio, Reaxys) predict feasible routes by analyzing reaction databases. For example:

  • Precursor scoring : Prioritize intermediates with high plausibility (score >0.01) .
  • Template relevance : Use models trained on BKMS_METABOLIC or Reaxys_biocatalysis datasets to identify enzymatic or catalytic pathways .
  • One-step synthesis : Focus on direct routes, such as coupling with aryl aldehydes under mild conditions .

Q. What experimental factors influence the solubility of this compound in non-polar solvents?

Though primarily soluble in polar solvents (water, methanol), solubility in non-polar solvents can be enhanced via:

  • Co-solvent systems : Use ethanol/ethyl acetate mixtures to balance polarity .
  • Ion-pairing agents : Add tetrabutylammonium bromide to reduce ionic character .
  • Temperature modulation : Increase solubility in THF by heating to 50°C .

Q. How do researchers address discrepancies in reported melting points for this compound?

Variations (e.g., 86–88°C vs. 151–154°C) may stem from:

  • Hydration state : Anhydrous forms melt at higher temperatures. Verify hydration via TGA .
  • Impurity profiles : Chromatographic analysis (HPLC) identifies contaminants like N-methyl derivatives .
  • Measurement calibration : Standardize equipment using reference compounds (e.g., pure benzoic acid) .

Q. What environmental impact assessments are required for large-scale use of this compound?

  • Ecotoxicity testing : Evaluate LC50 values for aquatic organisms due to its marine pollutant classification .
  • Degradation studies : Monitor hydrolysis products (e.g., methylamine) under varying pH and temperature conditions .
  • Regulatory compliance : Adhere to IMDG and IATA guidelines for transport (UN3077, Packing Group III) .

Properties

IUPAC Name

O-methylhydroxylamine;hydrochloride
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InChI

InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H
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InChI Key

XNXVOSBNFZWHBV-UHFFFAOYSA-N
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Canonical SMILES

CON.Cl
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Molecular Formula

CH5NO.ClH, CH6ClNO
Record name O-METHYLHYDROXYLAMINE HYDROCHLORIDE
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Related CAS

67-62-9 (Parent)
Record name Methoxyamine, hydrochloride
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DSSTOX Substance ID

DTXSID9025615
Record name O-Methylhydroxylamine hydrochloride
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Molecular Weight

83.52 g/mol
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Physical Description

O-methylhydroxylamine hydrochloride appears as off-white crystals. (NTP, 1992), Off-white solid; [CAMEO] Colorless hygroscopic solid; [Sigma-Aldrich MSDS]
Record name O-METHYLHYDROXYLAMINE HYDROCHLORIDE
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Solubility

Soluble (NTP, 1992)
Record name O-METHYLHYDROXYLAMINE HYDROCHLORIDE
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CAS No.

593-56-6
Record name O-METHYLHYDROXYLAMINE HYDROCHLORIDE
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Record name Methoxyamine, hydrochloride
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Melting Point

300 to 304 °F (decomposes) (NTP, 1992)
Record name O-METHYLHYDROXYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

O-Methylhydroxylamine hydrochloride
O-Methylhydroxylamine hydrochloride

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